REACTION_CXSMILES
|
C(Cl)(=O)C.[S:5]1[C:9]([C:10]23[CH2:17][N:16]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:15][CH:14]2[CH2:13][O:12][N:11]3CC2C=CC(OC)=CC=2)=[CH:8][CH:7]=[N:6]1.FC(F)(F)C(O)=O.O(C(OC(C)(C)C)=O)C(OC(C)(C)C)=O.CCCC(C)C.C(OCC)(=O)C>Cl.O1CCCC1.CC(OC)(C)C.C(Cl)Cl.C(O)(C)C>[S:5]1[C:9]([C:10]23[CH2:17][N:16]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:15][CH:14]2[CH2:13][O:12][NH:11]3)=[CH:8][CH:7]=[N:6]1 |f:4.5|
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Name
|
|
Quantity
|
941.23 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)Cl
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Name
|
|
Quantity
|
5.66 L
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Type
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solvent
|
Smiles
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C(C)(C)O
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Name
|
|
Quantity
|
460.17 g
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Type
|
reactant
|
Smiles
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S1N=CC=C1C12N(OCC1CN(C2)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)OC
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Name
|
|
Quantity
|
2.76 L
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Type
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reactant
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
252.57 g
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Type
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reactant
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Smiles
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O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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2.3 L
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
isohexane ethyl acetate
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Quantity
|
2.8 L
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Type
|
reactant
|
Smiles
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CCCC(C)C.C(C)(=O)OCC
|
Name
|
|
Quantity
|
4.6 L
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
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CC(C)(C)OC
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Name
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|
Quantity
|
4.6 L
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
45 °C
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Type
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CUSTOM
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Details
|
The resulting white suspension is stirred at 45° C. for 1 hour
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Most of the solvent is evaporated
|
Type
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CUSTOM
|
Details
|
to give a wet, off-white solid, which
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Type
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TEMPERATURE
|
Details
|
The resulting dark solution is heated to 70° C.
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Type
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STIRRING
|
Details
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stirred at this temperature for 1 hour
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Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to room temperature
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
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CUSTOM
|
Details
|
The residue is azeotroped with toluene (2×2.5 L)
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Type
|
CUSTOM
|
Details
|
to give a light brown solid
|
Type
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TEMPERATURE
|
Details
|
The mixture is cooled to room temperature
|
Type
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CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
The aqueous layer is washed with DCM (2×500 mL)
|
Type
|
TEMPERATURE
|
Details
|
The acidic aqueous layer is cooled to 5° C.
|
Type
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ADDITION
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Details
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the pH is adjusted to 10.5 by the addition of 50% wt/wt aq. NaOH solution
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Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to 10° C.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
warmed to 25° C.
|
Type
|
STIRRING
|
Details
|
stirred 1 hour longer
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the resulting phases are separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with MTBE (2×1 L)
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Type
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WASH
|
Details
|
the combined organic layers are washed with brine solution (2 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the crude product as an off-white solid (347.2 g)
|
Type
|
DISSOLUTION
|
Details
|
The crude solid is dissolved
|
Type
|
TEMPERATURE
|
Details
|
to slowly cool to room temperature
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice-bath
|
Type
|
FILTRATION
|
Details
|
The resulting white suspension is filtered
|
Type
|
WASH
|
Details
|
washed with cold 7:3 isohexane
|
Type
|
CUSTOM
|
Details
|
The white solid is dried under vacuum and nitrogen for 2 days
|
Duration
|
2 d
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
S1N=CC=C1C12NOCC1CN(C2)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 291.3 g | |
YIELD: PERCENTYIELD | 88.9% | |
YIELD: CALCULATEDPERCENTYIELD | 89.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |